diphenylmethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate
Overview
Description
Diphenylmethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate is a useful research compound. Its molecular formula is C24H23NO4 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.16270821 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Chemical Synthesis
Catalytic Applications in Organic Synthesis : Research has demonstrated the use of related diphenylmethyl compounds in catalytic processes such as the arylation, heteroarylation, and alkenylation of propionamides. These processes are facilitated by iron(III) and zinc(II) salts, highlighting the potential of such compounds in creating complex organic molecules through C–H activation and C–C bond formation (Ilies et al., 2017).
Synthetic Techniques for Heterocyclic Compounds : Another study explores the Gould-Jacobs reaction, utilizing ethyl 2-ethoxymethylene-3-oxobutanoate for the synthesis of complex heterocyclic structures, which may serve as frameworks for pharmacologically active compounds. This research underlines the versatility of such chemical backbones in synthetic organic chemistry (Heleyová et al., 1996).
Material Science and Molecular Docking
- Nonlinear Optical Materials and Molecular Docking Studies : Detailed spectroscopic and structural investigations have been conducted on similar compounds to assess their potential as nonlinear optical materials. These studies provide insights into the stability, reactivity, and biological activity potential of such compounds, suggesting applications beyond mere chemical synthesis (Vanasundari et al., 2018).
Environmental and Biotechnological Applications
- Biosynthesis of Ethylene : Research has identified intermediates like 4-methylthio-2-oxobutanoate in the biosynthesis of ethylene from methionine in bacterial cultures, pointing towards the environmental and biotechnological significance of similar chemical structures. This opens pathways for exploring the roles of such compounds in natural processes and potential applications in biotechnology (Billington et al., 1979).
Properties
IUPAC Name |
benzhydryl 4-(4-methoxyanilino)-4-oxobutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-28-21-14-12-20(13-15-21)25-22(26)16-17-23(27)29-24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,24H,16-17H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMSRJSJUWSWKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.